![molecular formula C21H23N3O2 B5326082 N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-(2-hydroxyphenyl)-N-methylacetamide](/img/structure/B5326082.png)
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-(2-hydroxyphenyl)-N-methylacetamide
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Overview
Description
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-(2-hydroxyphenyl)-N-methylacetamide, commonly known as DMHPA, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. DMHPA belongs to the class of benzyl acetamide derivatives and has been found to exhibit promising pharmacological properties.
Mechanism of Action
The exact mechanism of action of DMHPA is not fully understood. However, it has been proposed that DMHPA exerts its pharmacological effects by modulating various signaling pathways in the body. DMHPA has been found to inhibit the activity of inflammatory mediators such as COX-2 and iNOS, thereby reducing inflammation. It has also been shown to scavenge free radicals and reduce oxidative stress, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DMHPA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. DMHPA has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, DMHPA has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
DMHPA exhibits several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. DMHPA is also readily soluble in common solvents, making it suitable for various experimental procedures. However, one limitation of DMHPA is its relatively low bioavailability, which may limit its therapeutic potential.
Future Directions
There are several future directions for research on DMHPA. One area of research could focus on improving the bioavailability of DMHPA to enhance its therapeutic potential. Another direction could be to investigate the potential use of DMHPA in combination with other drugs to enhance its pharmacological effects. Additionally, further research could be conducted to elucidate the exact mechanism of action of DMHPA and its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of DMHPA involves the reaction of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde with 2-hydroxy-N-methylacetamide in the presence of a catalyst. The reaction results in the formation of DMHPA as a white crystalline powder with a melting point of 154-155°C. The purity of the synthesized compound can be confirmed using spectroscopic techniques such as NMR and IR.
Scientific Research Applications
DMHPA has been found to exhibit potential therapeutic applications in various scientific research studies. It has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. DMHPA has also been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-2-(2-hydroxyphenyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15-11-16(2)24(22-15)19-9-6-7-17(12-19)14-23(3)21(26)13-18-8-4-5-10-20(18)25/h4-12,25H,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYACYBKAQAVBFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)CN(C)C(=O)CC3=CC=CC=C3O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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